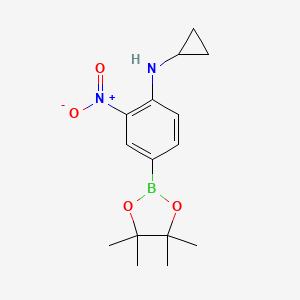

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative with the molecular formula C15H21BN2O4 and a molecular weight of 304.15 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a nitro group, and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the following steps :

Cyclopropylation: The addition of a cyclopropyl group to the aniline derivative.

Boronic Ester Formation: The reaction of the intermediate with pinacol borane to form the dioxaborolane moiety.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate each step. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research :

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. The nitro group can be reduced to an amine, which can then interact with other molecules through hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared to other boronic acid derivatives, such as:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester

- 4-Amino-3-Nitrophenylboronic acid pinacol ester

These compounds share similar boronic ester groups but differ in their substituents, which can affect their reactivity and applications

Actividad Biológica

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1218791-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C15H21BN2O4

- Molecular Weight : 304.15 g/mol

- CAS Number : 1218791-36-6

The compound is a boronic acid derivative that has been implicated in various biochemical pathways. Its structure suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals . The nitro and cyclopropyl groups may influence its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as a non-nucleoside inhibitor of viral replication. For instance, it was evaluated for its inhibitory activity against Hepatitis C Virus (HCV) NS5B polymerase. The data indicated that compounds with similar structural motifs exhibited potent inhibition with an effective concentration (EC50) below 50 nM .

Enzyme Inhibition

The compound has also been assessed for its effects on cytochrome P450 enzymes. Specifically, it demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites during metabolism .

Antiparasitic Activity

In a comparative study involving various derivatives, the inclusion of the cyclopropyl group was shown to maintain antiparasitic activity against certain protozoan parasites. The EC50 values ranged from 0.011 to 0.023 μM for derivatives containing this substituent, indicating strong activity while also noting that metabolic stability was not significantly enhanced .

Table 1: Biological Activity Overview

| Activity Type | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| Antiviral | HCV NS5B | < 0.050 | Potent inhibition observed |

| Enzyme Inhibition | CYP3A4 | 0.34 | Reversible inhibition; potential DDIs |

| Antiparasitic | Protozoan parasites | 0.011 - 0.023 | Maintained activity with cyclopropyl group |

Pharmacokinetic Properties

Pharmacokinetic profiling revealed that while the compound exhibits moderate permeability in Caco-2 assays, it also shows signs of metabolic instability in both human and rat liver microsomes . This instability could limit its therapeutic use unless modifications are made to enhance metabolic stability.

Propiedades

IUPAC Name |

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIFOFRAGQPPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675191 |

Source

|

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-36-6 |

Source

|

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.